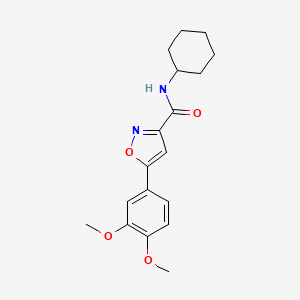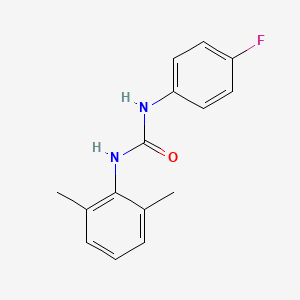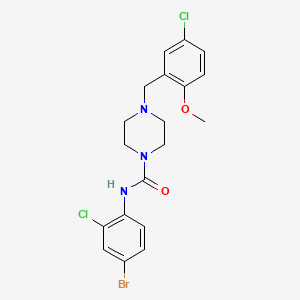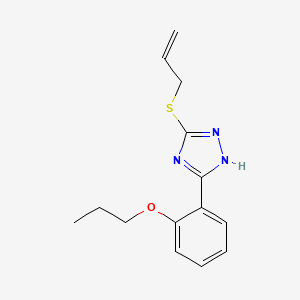
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide, also known as ACPD, is a potent and selective agonist of metabotropic glutamate receptors (mGluRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate synaptic transmission and plasticity in the brain, which is important for learning and memory. N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been investigated for its potential use in treating addiction, anxiety, depression, and schizophrenia.
Mecanismo De Acción
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is a selective agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity in the brain. Specifically, N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide activates group I and II mGluRs, which are coupled to the Gq/11 and Gi/o proteins, respectively. This leads to the activation of downstream signaling pathways, including the phospholipase C and adenylyl cyclase pathways, which ultimately modulate synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, prefrontal cortex, and striatum. It has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity for mGluRs, which allows for more precise modulation of synaptic transmission and plasticity. Additionally, N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide is its potential off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide. One area of interest is its potential use in treating addiction, anxiety, depression, and schizophrenia. Additionally, further studies are needed to elucidate the specific downstream signaling pathways involved in N-cyclohexyl-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide-mediated modulation of synaptic transmission and plasticity. Finally, the development of more selective and potent mGluR agonists may lead to the discovery of new therapeutic targets for neurological and psychiatric disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-9-8-12(10-17(15)23-2)16-11-14(20-24-16)18(21)19-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIJSYZDVLMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4818047.png)
![1-(diphenylmethyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4818067.png)


![5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4818083.png)
![1-(4-fluorophenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4818091.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4818098.png)
![N-isopropyl-N'-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4818103.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4818112.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4818117.png)
![N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B4818125.png)
![ethyl 3-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4818129.png)